REACTION_SMILES
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[K:1].[O:13]=[CH:14][N:15]([CH3:16])[CH3:17].[OH2:18].[OH:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[cH:8][cH:9][cH:10][n:11][c:12]12>>[OH:2][c:3]1[c:4]([C:14]([OH:13])=[O:18])[cH:5][cH:6][c:7]2[cH:8][cH:9][cH:10][n:11][c:12]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc2cccnc12
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc2cccnc2c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |